N-3-isoxazolyl-2-phenylacetamide
Description
The compound "N-3-isoxazolyl-2-phenylacetamide" and its derivatives are of significant interest in the field of organic chemistry due to their potential applications and unique properties. Research has explored various aspects of these compounds, including their synthesis, molecular structure, and properties.
Synthesis Analysis
The synthesis of isoxazolyl and phenylacetamide derivatives involves several strategies. One efficient method for synthesizing 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives utilized acid chlorides from 3-(hydroxyimino)3-amino-N-phenylpropanamide, characterized by NMR and mass analyses (Srivani et al., 2018). Another study focused on the synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives as potential anticancer agents, through an amidation reaction (Mohammadi-Farani et al., 2014).
Molecular Structure Analysis
The molecular structure of these compounds has been extensively studied using various spectroscopic methods. A theoretical study investigated the mechanism of formation of 4-aminoisoxazoles, providing insights into the structure of related phenylacetamide compounds in crystal and solution using DFT, HF, and MP2 methods (Kislyi & Danilova, 2013).
Chemical Reactions and Properties
Research into the chemical reactions of N-3-isoxazolyl-2-phenylacetamide derivatives has led to the discovery of various biological activities. For instance, the synthesis of isoxazole compounds showed some exhibiting better anti-tumor activities (Hao-fei, 2011). Moreover, studies on the synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors highlighted the potential of these compounds in cancer treatment (Shukla et al., 2012).
Physical Properties Analysis
The physical properties of N-3-isoxazolyl-2-phenylacetamide derivatives, such as melting points and solubility, play a crucial role in their potential applications. The study on N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives also included determination of melting points to characterize the compounds further (Mohammadi-Farani et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of N-3-isoxazolyl-2-phenylacetamide derivatives, are essential for their application in pharmaceuticals and materials science. The synthesis of diverse isoxazolylamino-2-(aryl)acetamides using one-pot multicomponent reactions highlighted the chemical versatility and potential application of these compounds (Loubidi et al., 2020).
properties
IUPAC Name |
N-(1,2-oxazol-3-yl)-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(12-10-6-7-15-13-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBROXCJKREELC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NOC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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